molecular formula C17H17N5OS2 B2872423 5-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-propan-2-ylpyrazole-3-carboxamide CAS No. 1211613-08-9

5-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B2872423
CAS No.: 1211613-08-9
M. Wt: 371.48
InChI Key: VHVRRDYNQPAVTF-UHFFFAOYSA-N
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Description

1-isopropyl-3-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a benzo[1,2-d:3,4-d’]bis(thiazole) moiety, and various substituents

Scientific Research Applications

1-isopropyl-3-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

    Biology: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical tool or drug candidate.

    Industry: The compound’s properties may be exploited in various industrial applications, including as a catalyst or in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules and produces an effect. Unfortunately, the mechanism of action for this specific compound is not available in the searched resources .

Safety and Hazards

Information about the safety and hazards associated with a compound is crucial for handling and storage. Unfortunately, specific safety and hazard information for this compound is not available in the searched resources .

Preparation Methods

The synthesis of 1-isopropyl-3-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the benzo[1,2-d3,4-d’]bis(thiazole) moiety: This step often involves the cyclization of suitable precursors in the presence of sulfur and other reagents.

    Coupling reactions: The final step involves coupling the pyrazole ring with the benzo[1,2-d:3,4-d’]bis(thiazole) moiety using reagents such as coupling agents and catalysts.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-isopropyl-3-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-isopropyl-3-methyl-N-(7-methylbenzo[1,2-d:3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    1-isopropyl-3-methyl-N-(benzo[1,2-d3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide: This compound lacks the methyl group on the benzo[1,2-d:3,4-d’]bis(thiazole) moiety, which may affect its properties and applications.

    1-isopropyl-3-methyl-N-(7-methylbenzo[1,2-d3,4-d’]bis(thiazole)-2-yl)-1H-pyrazole-4-carboxamide: This compound has a different substitution pattern on the pyrazole ring, leading to potential differences in reactivity and biological activity.

Properties

IUPAC Name

5-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS2/c1-8(2)22-12(7-9(3)21-22)16(23)20-17-19-11-5-6-13-14(15(11)25-17)18-10(4)24-13/h5-8H,1-4H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVRRDYNQPAVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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